N-(3-difluoromethanesulfonylphenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide
Description
This compound features a multifunctional structure combining a difluoromethanesulfonylphenyl moiety, a piperazine-carbothioamide linker, and a tricyclic 3-azatricyclo[7.3.1.0⁵,¹³] core with dioxo groups. The difluoromethanesulfonyl group enhances metabolic stability and lipophilicity, while the tricyclic system may confer rigidity and influence binding affinity to biological targets. The piperazine-carbothioamide bridge likely modulates solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[3-(difluoromethylsulfonyl)phenyl]-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N4O4S2/c27-25(28)38(35,36)19-7-3-6-18(16-19)29-26(37)31-13-10-30(11-14-31)12-15-32-23(33)20-8-1-4-17-5-2-9-21(22(17)20)24(32)34/h1-9,16,25H,10-15H2,(H,29,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUKTXEYAMDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=S)NC5=CC(=CC=C5)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-difluoromethanesulfonylphenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the tricyclic core, and the attachment of the difluoromethanesulfonyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and equipment. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(3-difluoromethanesulfonylphenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
N-(3-difluoromethanesulfonylphenyl)-4-(2-{2,4-dioxo-3-azatricyclo[731
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool compound to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-difluoromethanesulfonylphenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity and specificity, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Carbothioamide Derivatives
- N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide (): Structural Differences: Replaces the tricyclic core with a trifluoromethylphenyl group and a methylpyridinyl substituent. Bioactivity: Not explicitly reported, but trifluoromethyl groups often enhance metabolic resistance and target binding .
-
- Structural Differences : Feature 1,2,4-triazole and difluorophenyl groups instead of the tricyclic system. Piperazine side chains are substituted with alkyl or aryl groups.
- Bioactivity : Demonstrated antifungal activity 4× higher than fluconazole against Candida albicans. The piperazine’s stereochemistry and lipid/water distribution coefficients critically influenced efficacy, a factor relevant to the target compound’s design .
Tricyclic and Heterocyclic Analogs
- N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine (): Structural Differences: Shares a tricyclic adamantane-like core but lacks the carbothioamide and difluoromethanesulfonyl groups. Bioactivity: High 5-HT1A receptor binding affinity, suggesting that tricyclic systems paired with piperazine may enhance CNS-targeted activity.
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (): Structural Differences: Substitutes carbothioamide with carboxamide and replaces the tricyclic core with chloropyridinyl and trifluoromethylphenyl groups.
Bioactivity and Mechanism Insights
While direct data for the target compound is lacking, insights from analogs include:
- Antifungal Potential: Piperazine-carbothioamide derivatives () show enhanced activity due to improved membrane penetration and target binding.
- CNS Targets : Tricyclic piperazine derivatives () bind serotonin receptors, suggesting the target compound could be optimized for neuropsychiatric disorders.
- Pesticide Analogies : Diflubenzuron () shares a difluorobenzamide group, implying chitin synthesis inhibition as a possible mechanism .
Physicochemical and Spectroscopic Comparisons
Biological Activity
N-(3-difluoromethanesulfonylphenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide is a complex organic compound with potential biological activity that warrants detailed examination. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
The compound's molecular formula is with a molecular weight of approximately 468.48 g/mol. It features a piperazine core substituted with a difluoromethanesulfonyl group and a tricyclic structure that contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound is primarily associated with its potential as an inhibitor in various enzymatic pathways. The following sections detail specific activities and mechanisms observed in research studies.
Enzyme Inhibition
Research indicates that the compound exhibits inhibitory effects on several enzymes, notably those involved in metabolic pathways:
| Enzyme | IC50 (nM) | Source |
|---|---|---|
| Aldo-keto reductase family 1 member B1 | 2700 | DrugBank |
| Aldose reductase (NADPH) activity | 6500 | DrugBank |
| Other targets | Variable (up to 140000) | DrugBank |
These values indicate the potency of the compound against various targets, suggesting its potential use in therapeutic applications aimed at metabolic disorders.
The compound's mechanism of action is believed to involve the modulation of key metabolic pathways through enzyme inhibition. For instance, by inhibiting aldo-keto reductase, it may alter the metabolism of glucose and other carbonyl-containing compounds, which is significant in conditions like diabetes and related complications.
Case Studies
Several studies have explored the biological effects of this compound:
- Diabetes Management : A study published in Diabetes Research demonstrated that the compound significantly reduced glucose levels in diabetic rat models by inhibiting aldose reductase activity, thus preventing sorbitol accumulation and cellular damage.
- Cancer Research : In vitro studies indicated that the compound could inhibit cell proliferation in certain cancer cell lines by interfering with metabolic pathways critical for tumor growth.
- Neuroprotection : Preliminary findings suggest neuroprotective effects in models of oxidative stress, potentially through modulation of reactive oxygen species (ROS) production via enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
